1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(difluoromethyl)benzimidazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-6(15)9-13-7-4-2-3-5-8(7)14(9)10(11)12/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXPXZUCEYGWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from benzimidazole derivatives
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzimidazole derivatives with altered functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one exhibit significant antimicrobial properties. A study highlighted the efficacy of benzodiazoles against various bacterial strains, suggesting that modifications such as difluoromethyl substitution enhance their bioactivity .
Anticancer Research
The compound has been explored for its potential anticancer properties. A study focusing on the structure-activity relationship of benzodiazole derivatives found that modifications at the 1-position could lead to enhanced cytotoxicity against cancer cell lines. The difluoromethyl group is posited to play a crucial role in increasing lipophilicity, thereby improving cellular uptake .
Insecticidal Properties
The larvicidal activity of benzodiazole derivatives has been documented, particularly against mosquito vectors like Aedes aegypti. Compounds with similar structures have shown promising results in controlling mosquito populations, which are vectors for diseases such as dengue and Zika virus. The difluoromethyl group may contribute to the insecticidal activity by affecting the nervous system of insects .
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to form stable thin films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating difluoromethyl groups can enhance charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity and influencing biological pathways.
Pathways Involved: It is known to affect pathways related to cell signaling, metabolism, and gene expression, making it a versatile tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzimidazole core allows for diverse functionalization. Key analogs and their structural variations are summarized below:
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound (877963-87-6) | N-1: Difluoromethyl; C-2: Acetyl | C₁₀H₈F₂N₂O | 210.18 | Moderate lipophilicity, metabolic stability |
| 1-(1-Phenethyl-benzimidazol-2-yl)ethanone (478040-86-7) | N-1: Phenethyl; C-2: Acetyl | C₁₇H₁₆N₂O | 264.33 | Increased lipophilicity (logP ~3.5), potential CNS activity |
| 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-benzimidazol-1-yl]ethanone (478048-18-9) | N-1: Trifluoromethyl; C-2: Pyrrolidinyl-acetyl | C₁₄H₁₄F₃N₃O | 297.28 | Strong electron-withdrawing CF₃ group; enhanced enzyme inhibition potential |
| 1-(2-Furyl)-2-{2-[(2-hydroxyethyl)amino]-benzimidazol-1-yl}ethanone (MFCD02735974) | N-1: 2-Furyl; C-2: Hydroxyethylamino | C₁₄H₁₄N₄O₂ | 282.29 | Improved solubility due to polar hydroxyethyl group |
Key Observations :
- Lipophilicity : The phenethyl analog (CAS 478040-86-7) exhibits higher molecular weight and lipophilicity, which may enhance blood-brain barrier penetration for CNS targets .
- Solubility: Hydroxyethylamino substituents (MFCD02735974) introduce hydrogen-bonding capacity, improving aqueous solubility compared to the target compound .
Physicochemical and Pharmacokinetic Properties
- LogP: The target compound’s logP is estimated at ~2.1 (based on fluorine’s hydrophobicity), lower than the phenethyl analog (~3.5) but higher than the hydroxyethylamino derivative (~1.8).
- Metabolic Stability : Fluorinated analogs (e.g., target compound and CAS 478048-18-9) resist oxidative metabolism due to C-F bond strength, extending half-life in vivo .
- Synthetic Accessibility : The target compound is commercially available (American Elements), while analogs like CAS 478040-86-7 require multi-step alkylation and condensation reactions, as seen in and .
Stability and Reactivity
- Thermal Stability : The acetyl group at C-2 in the target compound may undergo nucleophilic substitution or condensation (e.g., oxime formation, as in ), offering synthetic versatility .
- Hydrolytic Sensitivity : The difluoromethyl group’s stability under acidic/basic conditions is superior to hydrolytically labile groups like esters or amides in other analogs .
Biological Activity
The compound 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 210.18 g/mol
- IUPAC Name : 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethanone
- PubChem CID : 9115244
Structural Information
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Standard InChI | InChI=1S/C10H8F2N2O/c1-6(15)9... |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzodiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
In a study evaluating a series of benzimidazole derivatives, certain compounds exhibited IC values ranging from 2.55 to 4.50 µM against the MCF-7 breast cancer cell line, demonstrating enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU) . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzodiazole ring significantly influence cytotoxicity.
Insecticidal Activity
The compound's structural features may also confer insecticidal properties. A related study focused on the larvicidal activity of benzodioxole acids against Aedes aegypti, a vector for several viral diseases. While not directly tested, derivatives of similar structure have been noted for their potential in mosquito control, suggesting that this compound could exhibit similar activity .
Safety and Toxicity
Toxicological assessments are crucial for any new compound. The aforementioned studies reported no significant cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 µM for related compounds . Additionally, in animal models, mild behavioral effects were observed without structural toxicity in vital organs at high doses (2000 mg/kg) .
Case Study 1: Anticancer Efficacy
A study conducted on various benzimidazole derivatives demonstrated that certain modifications led to enhanced anticancer activity. The compound 6k showed an IC value of 3.22 µM against the A549 lung cancer cell line, indicating its potential as a therapeutic agent .
Case Study 2: Insecticidal Properties
In another investigation into larvicidal efficacy against Aedes aegypti, compounds with similar structural motifs were synthesized and evaluated. The most effective compound exhibited an LC value of 28.9 ± 5.6 μM after 24 hours of exposure . This highlights the importance of exploring related structures for pest control applications.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step procedures, including cyclization and fluorination. A validated method involves:
- Step 1 : Condensation of a benzodiazole precursor with a difluoromethylating agent (e.g., ClCFH or BrCFH) under basic conditions.
- Step 2 : Acetylation at the 2-position using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl) .
Critical factors : - Temperature : Higher temperatures (>80°C) improve fluorination efficiency but risk decomposition.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst : Transition-metal catalysts (e.g., CuI) may reduce side reactions during cyclization.
Yield optimization : A balance between stoichiometric excess of fluorinating agents (1.2–1.5 eq.) and controlled reaction times (4–6 hrs) minimizes byproducts.
Q. How can spectroscopic techniques (NMR, IR, HRMS) unambiguously confirm the structure of this compound?
- H/F NMR :
- IR : Strong C=O stretch at 1650–1680 cm and C-F stretches at 1100–1250 cm .
- HRMS : Exact mass matching the molecular formula (CHFNO, theoretical [M+H]: 223.0678) ensures purity .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how can SHELX software address them?
Challenges :
- Disorder in the difluoromethyl group : Dynamic rotation of CFH leads to split positions in the crystal lattice.
- Twinned crystals : Common in benzodiazole derivatives due to planar stacking interactions.
Solutions using SHELXL : - TWIN commands : Apply to model twinning ratios and refine overlapping reflections .
- DFIX restraints : Constrain C-F bond lengths (1.32–1.35 Å) and angles during refinement to prevent overfitting .
- ADP constraints : Isotropic displacement parameters for disordered fluorine atoms improve model stability .
Q. How do computational methods (DFT, MD) explain discrepancies between predicted and experimental biological activity data?
Case study : If the compound shows unexpected antifungal activity despite low LogP values:
- DFT calculations : Reveal partial charge distribution on the difluoromethyl group, enhancing hydrogen bonding with fungal CYP51 enzymes .
- Molecular Dynamics (MD) : Simulate membrane permeability; flexible benzodiazole rings may adopt conformations that bypass efflux pumps .
Contradiction resolution : Experimental IC values may correlate better with binding free energy (ΔG) from MD than with static DFT predictions.
Methodological Recommendations
- Synthetic reproducibility : Validate fluorination steps via F NMR monitoring to detect incomplete reactions .
- Crystallography : Use high-resolution synchrotron data (<0.8 Å) to resolve disorder in the CFH group .
- Biological assays : Pair in vitro studies with computational docking (AutoDock Vina) to rationalize activity against non-target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
